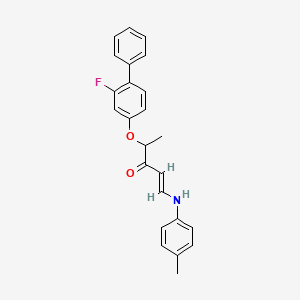
N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-2-phenoxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-2-phenoxyacetamide” is a chemical compound with the CAS Number: 1119450-30-4 . It has a molecular weight of 303.45 . The IUPAC name for this compound is N-[(1-methyl-1,2,3,4-tetrahydro-6-quinolinyl)methyl]-3-(4-morpholinyl)-1-propanamine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C18H29N3O/c1-20-8-2-4-17-14-16(5-6-18(17)20)15-19-7-3-9-21-10-12-22-13-11-21/h5-6,14,19H,2-4,7-13,15H2,1H3 . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.Scientific Research Applications
Synthesis and Structural Analysis
Synthesis of Heterocyclic Compounds
The synthesis of novel heterocyclic compounds, including tetrahydroquinoline derivatives, is a significant area of research. These compounds have been synthesized through various methods, exploring their structural and chemical properties. For example, the hydration of specific cyanoacetamides has been shown to quantitatively cyclize to tetrahydrobenzo[c][2,7]naphthyridine derivatives, demonstrating the versatility of tetrahydroquinoline structures in synthetic chemistry (Ukrainets et al., 2007).
Crystal Structure and Computational Studies
Research into the crystal structures and computational modeling of tetrahydroquinoline derivatives provides insights into their physicochemical properties. These studies are crucial for understanding the molecular interactions and reactivity of these compounds, facilitating their application in drug design and other areas (Bai et al., 2011).
Biological Activities and Potential Therapeutics
Antibacterial and Anticancer Activities
The biological activities of tetrahydroquinoline derivatives have been extensively studied, with some compounds exhibiting antibacterial and anticancer properties. These findings are crucial for the development of new therapeutic agents targeting various diseases (Asghari et al., 2014).
Neuroprotective Effects
The neuroprotective effects of tetrahydroquinoline and its derivatives have been investigated, particularly in the context of neurodegenerative diseases such as Parkinson's disease. These studies suggest potential therapeutic applications in protecting dopaminergic neurons from dysfunction (Kotake et al., 2005).
Safety and Hazards
properties
IUPAC Name |
N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-22-13-5-6-17-14-16(9-10-19(17)22)11-12-21-20(23)15-24-18-7-3-2-4-8-18/h2-4,7-10,14H,5-6,11-13,15H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPMQTBJBZDXMDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)CCNC(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[1-(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)ethyl]-2-phenylacetohydrazide](/img/structure/B2927297.png)

![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cinnamamide](/img/structure/B2927300.png)
![N-[1-Benzyl-3-(hydroxymethyl)piperidin-4-yl]-2-chloroacetamide](/img/structure/B2927302.png)

![3-Methoxy-4-[(phenylsulfonyl)oxy]benzoic acid](/img/structure/B2927306.png)


![1-[(But-2-yn-1-yl)(prop-2-yn-1-yl)amino]-3-(4-fluorophenoxy)propan-2-ol](/img/structure/B2927314.png)
![7-(4-(2-cyclopentylacetyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2927315.png)
![N-([2,4'-bipyridin]-4-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2927316.png)

![N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)furan-2-carboxamide](/img/structure/B2927318.png)
![1-[Bromo(difluoro)methyl]-4-fluorobenzene](/img/structure/B2927319.png)